Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-
Brand Name: Vulcanchem
CAS No.: 61356-15-8
VCID: VC18851297
InChI: InChI=1S/C10H13N3S/c1-2-8-3-5-9(6-4-8)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14)
SMILES:
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol

Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-

CAS No.: 61356-15-8

Cat. No.: VC18851297

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- - 61356-15-8

Specification

CAS No. 61356-15-8
Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
IUPAC Name [(4-ethylphenyl)methylideneamino]thiourea
Standard InChI InChI=1S/C10H13N3S/c1-2-8-3-5-9(6-4-8)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14)
Standard InChI Key GHYBFTMRZWJKKV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C=NNC(=S)N

Introduction

Structural Characteristics

Molecular Properties

The compound’s structure is defined by its molecular formula C10H13N3S\text{C}_{10}\text{H}_{13}\text{N}_3\text{S}, with a molecular weight of 207.30 g/mol . The core thiourea moiety (NHC(=S)NH-\text{NH}-\text{C}(=\text{S})-\text{NH}-) is conjugated to a 4-ethylphenyl methylene group (C=C6H4CH2CH3-\text{C}=\text{C}_{6}\text{H}_{4}-\text{CH}_{2}\text{CH}_{3}), forming an EE-configured imine bond .

PropertyValue
Molecular formulaC10H13N3S\text{C}_{10}\text{H}_{13}\text{N}_3\text{S}
Molecular weight207.30 g/mol
CAS registry number61356-15-8
SMILES notationCCC1=CC=C(C=C1)C=NNC(=S)N
Canonical SMILESCCC1=CC=C(C=C1)C=NNC(=S)N

Crystallographic Data

While direct crystallographic data for this compound is limited, analogous hydrazinecarbothioamides exhibit specific structural motifs. For example, (E) (E)-2-((4-chlorophenyl)(phenyl)methylene)hydrazinecarbothioamide crystallizes in the monoclinic space group C2/cC2/c, with sulfur atoms positioned trans to the iminic nitrogen and cis to aromatic substituents . Such configurations suggest hydrogen-bonding interactions between the thiourea NH groups and solvent molecules or adjacent substituents.

Synthesis and Reactivity

Synthesis Methods

The compound is synthesized via condensation reactions between thiosemicarbazide and aldehydes. A typical protocol involves:

  • Reagents: Thiosemicarbazide (1 mmol), 4-ethylbenzaldehyde (1 mmol), ethanol (anhydrous), glacial acetic acid (catalytic).

  • Conditions: Reflux for 2–3 hours under acidic catalysis .

  • Yield: ~80–90% for analogous compounds .

StepComponentReaction ConditionsYield
1ThiosemicarbazideEthanol, reflux, 2–3 hrs82–91%
24-EthylbenzaldehydeCatalytic acetic acid

Reactivity in Organic Synthesis

Hydrazinecarbothioamides serve as intermediates in heterocyclic synthesis. For instance, they undergo cyclization with α-haloketones to form thiazole derivatives . In one study, 2-[(4-ethylphenyl)methylene]hydrazinecarbothioamide reacted with 2-bromoacetophenone to yield thiazole analogs under reflux conditions .

Reaction TypeReagentProductApplication
Cyclization2-BromoacetophenoneThiazole derivativesAntimicrobial agents
Schiff base formationAromatic aldehydesSchiff base complexesCatalytic or biological studies

Biological Activities

Antioxidant and Antimicrobial Properties

Derivatives of hydrazinecarbothioamides exhibit notable bioactivity:

  • Antioxidant activity: Measured via DPPH radical scavenging assays, with IC₅₀ values in the micromolar range.

  • Antimicrobial activity: Inhibitory effects against Gram-positive and Gram-negative bacteria, with potency influenced by substituent electronegativity .

ActivityAssayResultReference
AntioxidantDPPH radical scavengingIC₅₀ = 10–50 µM (estimated)
AntimicrobialZone of inhibitionActive against S. aureus

Applications in Material Science and Catalysis

Role in Coordination Chemistry

Hydrazinecarbothioamides act as ligands for transition metals due to their sulfur and nitrogen donor atoms. Complexation with Cu(II), Fe(III), or Zn(II) ions can enhance catalytic activity in oxidation or cross-coupling reactions .

Photophysical Properties

HazardGHS ClassificationPrecautionary Measures
Acute toxicityH302, H315P264, P270
Environmental hazardH400, H319P273, P501

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., ethyl → methyl, bromo) to optimize bioactivity.

  • Metal-Organic Framework (MOF) Synthesis: Exploration of coordination polymers for gas storage or catalysis.

  • Mechanistic Elucidation: Detailed studies on radical scavenging or enzyme inhibition pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator